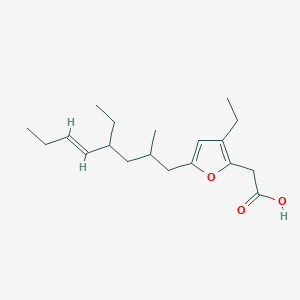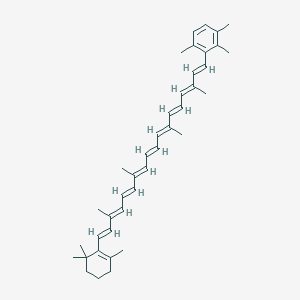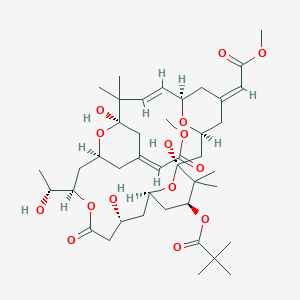
Bryostatin 18
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bryostatin 18 is a natural product found in Bugula neritina with data available.
Wissenschaftliche Forschungsanwendungen
1. Potential in Cancer Therapy
Bryostatin 18, like other bryostatins, shows significant potential in cancer therapy. Research has highlighted the potency of bryostatins as agonists of protein kinase C (PKC), a key player in cancer development and progression. Bryostatins, through their modulation of PKC, have demonstrated significant antineoplastic activity against various cancer types. Their ability to sensitize some resistant cells to chemotherapy agents is also noteworthy. This offers a promising avenue for the treatment of cancer and paves the way for novel therapeutic strategies (Kollar et al., 2014).
2. HIV/AIDS Eradication
This compound, along with its analogues, has shown potential in the eradication of HIV/AIDS. Bryostatin analogues effectively induce latent HIV activation in vitro with potencies similar to or better than bryostatin. This suggests that bryostatin analogues could serve as superior candidates for the eradication of HIV/AIDS through the induction of latent viral reservoirs in conjunction with current antiretroviral therapy. This opens new avenues in HIV/AIDS treatment, especially in cases where traditional therapies have limited effectiveness (DeChristopher et al., 2012).
3. Alzheimer’s Disease Treatment
This compound is being explored for its potential in the treatment of Alzheimer’s disease. Bryostatins have shown the ability to enhance long-term memory and stimulate the growth of new neural connections. These properties are particularly relevant for neurodegenerative diseases like Alzheimer's, where synaptic loss and memory impairment are key characteristics. Bryostatin's role in cognitive function enhancement could represent a groundbreaking approach in Alzheimer’s therapy (Pettit et al., 2002).
4. Other Biomedical Applications
Beyond its applications in cancer, HIV/AIDS, and Alzheimer’s disease, this compound holds promise in a range of other biomedical applications. Its unique properties as a protein kinase C modulator suggest potential in the treatment of other neurological disorders and possibly as an immunomodulatory agent. The scope of this compound’s application is still expanding as research continues to uncover its diverse biological activities and therapeutic potentials (Raghuvanshi & Bharate, 2020).
Eigenschaften
Molekularformel |
C42H64O15 |
|---|---|
Molekulargewicht |
808.9 g/mol |
IUPAC-Name |
[(1S,3S,5Z,7R,8E,11R,13Z,15S,17R,21R,23R,25S)-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C42H64O15/c1-24(43)32-20-29-15-26(17-35(46)52-10)22-41(49,56-29)39(5,6)12-11-28-13-25(16-34(45)51-9)14-31(53-28)23-42(50)40(7,8)33(55-37(48)38(2,3)4)21-30(57-42)18-27(44)19-36(47)54-32/h11-12,16-17,24,27-33,43-44,49-50H,13-15,18-23H2,1-10H3/b12-11+,25-16+,26-17-/t24-,27-,28+,29+,30-,31+,32-,33+,41-,42+/m1/s1 |
InChI-Schlüssel |
AVJAOOKIOFJJOC-VXOITNNESA-N |
Isomerische SMILES |
C[C@H]([C@H]1C[C@@H]2C/C(=C/C(=O)OC)/C[C@@](O2)(C(/C=C/[C@H]3C/C(=C\C(=O)OC)/C[C@H](O3)C[C@]4(C([C@H](C[C@H](O4)C[C@H](CC(=O)O1)O)OC(=O)C(C)(C)C)(C)C)O)(C)C)O)O |
Kanonische SMILES |
CC(C1CC2CC(=CC(=O)OC)CC(O2)(C(C=CC3CC(=CC(=O)OC)CC(O3)CC4(C(C(CC(O4)CC(CC(=O)O1)O)OC(=O)C(C)(C)C)(C)C)O)(C)C)O)O |
Synonyme |
bryostatin 18 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



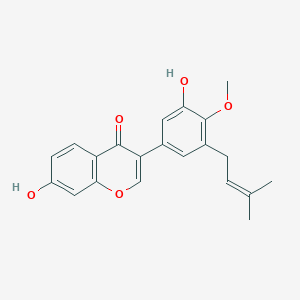
![(1S,3aS,3bR,5aR,9aR,9bR,11aS)-N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B1247243.png)
![(5R,5aS,8aR,9R)-5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-isobenzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B1247244.png)

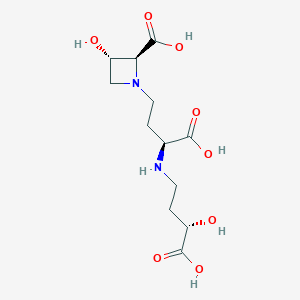
![2-chloro-5-({(2E)-2-[(2Z)-3-chloro-1,3-dinitroprop-2-enylidene]-3-[(6-chloropyridin-3-yl)methyl]imidazolidin-1-yl}methyl)pyridine](/img/structure/B1247249.png)

![9-(Cyclopropylmethyl)-7-[(3-hydroxy-2-phenylpropanoyl)oxy]-9-methyl-3-oxa-9-azatricyclo[3.3.1.0~2,4~]nonan-9-ium bromide](/img/structure/B1247251.png)

